molecular formula C4H4ClN3O2 B1294854 2-Chloro-1-methyl-4-nitro-1H-imidazole CAS No. 63634-21-9

2-Chloro-1-methyl-4-nitro-1H-imidazole

Cat. No.: B1294854
CAS No.: 63634-21-9
M. Wt: 161.55 g/mol
InChI Key: FBVLYAYUSWWENM-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-nitro-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of a nitro group and a chlorine atom in the structure of this compound makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole typically involves the nitration of 2-chloro-1-methylimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

      Reagents: Concentrated nitric acid, sulfuric acid

      Conditions: Low temperature (0-5°C)

      :

      Reaction: 2-Chloro-1-methylimidazole+HNO3This compound+H2O\text{2-Chloro-1-methylimidazole} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Chloro-1-methylimidazole+HNO3​→this compound+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon

      Conditions: Room temperature, atmospheric pressure

      Major Products: 2-Amino-1-methyl-4-nitro-1H-imidazole

  • Substitution

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Solvent (e.g., ethanol), elevated temperature

      Major Products: Substituted imidazole derivatives

Scientific Research Applications

2-Chloro-1-methyl-4-nitro-1H-imidazole has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.

    Agrochemicals: It serves as a building block for the synthesis of agrochemicals, including herbicides and pesticides.

    Material Science: The compound is used in the development of functional materials, such as dyes for solar cells and other optical applications.

    Catalysis: It is employed as a catalyst in various organic reactions due to its unique chemical properties.

Comparison with Similar Compounds

2-Chloro-1-methyl-4-nitro-1H-imidazole can be compared with other similar compounds, such as:

    5-Chloro-1-methyl-4-nitroimidazole: Similar structure but with the chlorine atom at the 5-position instead of the 2-position.

    2-Methyl-4-nitro-1H-imidazole: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Chloro-1-methyl-5-nitro-1H-imidazole: Similar structure but with the nitro group at the 5-position instead of the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-chloro-1-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-3(8(9)10)6-4(7)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVLYAYUSWWENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213004
Record name 1H-Imidazole, 2-chloro-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63634-21-9
Record name 2-Chloro-1-methyl-4-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63634-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-chloro-1-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063634219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63634-21-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2-chloro-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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